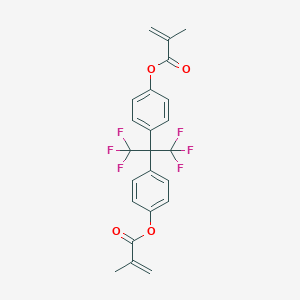

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Description

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (CAS 108050-42-6) is a fluorinated aromatic compound with the molecular formula C₃₃H₁₈F₆O₄ and a molecular weight of 472.38 g/mol . Its structure consists of a central hexafluoropropane (CF₃-C(CF₃)₂) backbone flanked by two 4-methacryloxyphenyl groups. The methacryloxy groups (-O-CO-C(CH₃)=CH₂) enable polymerization via free-radical mechanisms, making the compound valuable in synthesizing high-performance polymers, coatings, and dental materials . The hexafluoroisopropylidene moiety enhances thermal stability, chemical resistance, and hydrophobicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOHKRNFHQXDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379329 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-42-6 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Reactants : Two equivalents of para-substituted phenol (e.g., 4-hydroxyphenyl methacrylate) react with HFA

-

Catalysis : Sulfuric acid (90% w/w) at 40°C under nitrogen atmosphere

-

Solvent System : Toluene facilitates azeotropic water removal

Yield optimization strategies include:

-

Thiol additives (e.g., dodecanethiol) to suppress side reactions

-

Strict temperature control (±2°C) to prevent oligomerization

-

Post-reaction neutralization with saturated sodium bicarbonate

Methacrylate Esterification of Bisphenol Intermediate

The phenolic hydroxyl groups undergo esterification with methacrylic acid derivatives to introduce polymerizable vinyl groups.

Acid-Catalyzed Esterification

Procedure :

-

Charge fluorinated bisphenol (1 eq), methacrylic acid (2.2 eq), and inhibitor (0.2% BHT) into reactor

-

Add catalyst (N-benzyldimethylamine, 0.16% w/w) dropwise over 2 hours

-

Maintain at 105°C for 20-24 hours until acid value <7 mg KOH/g

Critical Parameters :

Alternative Acyl Chloride Route

For moisture-sensitive systems:

-

React fluorinated bisphenol with methacryloyl chloride (2.5 eq) in dichloromethane

-

Use triethylamine (3 eq) as HCl scavenger

-

Maintain temperature at 0-5°C to minimize side reactions

Comparative studies show 92% yield via acid route vs. 88% via acyl chloride, with the former producing fewer halogenated byproducts.

Purification and Isolation

Final product quality depends on rigorous purification:

| Step | Conditions | Purpose |

|---|---|---|

| Aqueous Wash | 10% NaCl solution (3× vol) | Remove unreacted methacrylic acid |

| Solvent Swap | Toluene → Ethyl Acetate | Crystallization optimization |

| Crystallization | Cool to -20°C (48 h) | Recover >95% pure product |

| Drying | Vacuum (50°C, 10 mmHg) | Final moisture <0.1% w/w |

Post-crystallization analysis typically shows:

Industrial-Scale Considerations

Continuous Flow Reactor Design

Pilot-scale trials demonstrate advantages over batch processing:

Waste Stream Management

Key environmental aspects:

-

Fluoride ion concentration in aqueous waste: <2 ppm (achieved via Ca(OH)₂ treatment)

-

Methacrylic acid recovery: 85% through distillation

-

Catalyst recycling: N-benzyldimethylamine recovered via pH swing extraction

Analytical Characterization

Post-synthesis verification employs:

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| ¹H NMR | δ 5.6–6.3 (vinyl protons) | Integration ratio 2:3 (vinyl:Ar) |

| FT-IR | 1725 cm⁻¹ (ester C=O) | Absence of -OH stretch (3600 cm⁻¹) |

| HPLC-UV | C18 column, 220 nm detection | Single peak (RT 12.7±0.2 min) |

| DSC | Tg onset 145–150°C | ΔH polymerization 78–82 J/g |

Emerging Methodologies

Enzymatic Esterification

Pilot studies with Candida antarctica lipase B show:

-

65% conversion at 50°C in 72 h

-

Advantages: No BHT required, aqueous compatibility

-

Limitations: Substrate inhibition at >1M concentration

Microwave-Assisted Synthesis

Lab-scale trials demonstrate:

-

80% yield in 45 min vs. 20 h conventional

-

Energy savings: 60% reduction

-

Challenges: Scale-up to >100g batches

Chemical Reactions Analysis

Types of Reactions: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane undergoes various chemical reactions, including:

Polymerization: The methacrylate groups in the compound make it highly reactive in polymerization reactions, leading to the formation of high-performance polymers.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the methacrylate groups, to form derivatives with different functional properties.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed:

Polymers: High-performance polymers with enhanced thermal and mechanical properties.

Derivatives: Functionalized derivatives with specific properties tailored for various applications.

Scientific Research Applications

Materials Science

BMHPP is extensively utilized in the synthesis of high-performance polymers and composites. The incorporation of fluorinated moieties enhances the thermal and mechanical properties of these materials, making them suitable for demanding applications.

- Thermal Stability : Polymers derived from BMHPP exhibit superior thermal stability compared to non-fluorinated counterparts, which is crucial for applications in aerospace and automotive industries.

- Mechanical Strength : The unique structure contributes to improved tensile strength and durability, making it ideal for protective coatings and structural components.

Polymer Chemistry

As a versatile monomer, BMHPP serves as a building block for the production of specialty polymers. Its methacrylate functionality allows for easy polymerization through various methods.

- Polymerization Techniques : BMHPP can be polymerized using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled conditions, leading to the formation of tailored polymeric materials.

- Copolymers : It can be copolymerized with other monomers to create materials with specific properties suited for applications in coatings, adhesives, and membranes.

Nanotechnology

In the field of nanotechnology, BMHPP is employed in the fabrication of nanostructured materials and devices.

- Nanocomposites : The incorporation of BMHPP into nanocomposites enhances their mechanical properties and thermal stability, making them suitable for electronic applications.

- Nanoelectronics : Its chemical stability and hydrophobic nature make it an excellent candidate for use in nanoelectronics, where reliability under various environmental conditions is essential.

Chemical Warfare Agent Detection

BMHPP has potential applications in the development of sensors and detection systems for chemical warfare agents. Its unique chemical structure allows for selective interactions with specific analytes.

- Sensor Development : Research has indicated that BMHPP-based sensors can achieve high sensitivity and selectivity for detecting hazardous substances due to its fluorinated nature, which may enhance signal transduction mechanisms.

Biomedical Applications

Recent studies have explored the use of BMHPP in biomedical fields, particularly in the development of dental materials.

- Dental Composites : BMHPP can be incorporated into dental resins to improve their mechanical properties while reducing discoloration over time. This application is particularly relevant in restorative dentistry where aesthetic outcomes are critical.

Mechanism of Action

The mechanism of action of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane primarily involves its reactivity at the methacrylate groups. These groups undergo polymerization or substitution reactions, leading to the formation of polymers or derivatives with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs:

Bisphenol A Dimethacrylate (CAS 3253-39-2)

- Structure: Non-fluorinated propane backbone with two 4-methacryloxyphenyl groups.

- Molecular Weight : ~364.4 g/mol (lower due to absence of fluorine).

- Properties :

- Lower thermal stability and chemical resistance compared to fluorinated analogs.

- Higher solubility in organic solvents.

- Applications : Widely used in dental composites and adhesives due to ease of polymerization .

- Key Difference : Fluorination in Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane enhances thermal and chemical robustness but increases molecular weight and cost .

1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane (Bisphenol A6)

- Structure : Hexafluoropropane backbone with hydroxyl (-OH) groups.

- Molecular Weight : ~336.2 g/mol.

- Properties: High thermal stability (Tg > 200°C) due to fluorine and rigid aromatic structure.

- Applications : Intermediate for polyimides and flame-retardant polymers .

- Key Difference : Replacement of hydroxyl with methacryloxy groups in this compound enables crosslinking and use in photopolymers .

2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9)

- Structure : Hexafluoropropane backbone with amine (-NH₂) groups.

- Molecular Weight : 334.26 g/mol.

- Properties :

- Amine groups facilitate incorporation into epoxy resins and polyamides.

- Lower polymerization activity compared to methacrylates.

- Applications : High-performance adhesives and composites requiring amine curing .

- Key Difference : Functional group substitution (amine vs. methacryloxy) dictates reactivity and end-use applications .

1,3-Dichloro-2,2-bis(4-methoxy-3-methylphenyl)propane (DMMPP, CAS 30668-06-5)

- Structure : Chlorinated propane backbone with methoxy and methyl substituents.

- Properties: Chlorine atoms increase density and flame retardancy but reduce thermal stability compared to fluorinated analogs.

- Applications: Limited to niche industrial intermediates .

- Key Difference : Fluorine vs. chlorine substitution alters electronic properties and environmental persistence .

Biological Activity

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (HF-MP) is a compound of significant interest in the fields of material science and biochemistry due to its unique chemical structure and properties. This article explores the biological activity of HF-MP, focusing on its interactions with biological systems, potential applications, and relevant research findings.

Chemical Structure and Properties

HF-MP is characterized by the presence of hexafluoropropane moieties and methacrylate functional groups. Its molecular formula is , and it possesses a high molecular weight due to the fluorinated components. The unique fluorinated structure contributes to its stability and hydrophobicity, making it suitable for various applications, including coatings and dental materials.

Biological Activity Overview

The biological activity of HF-MP can be assessed through various mechanisms, including cytotoxicity, biocompatibility, and interactions with cellular pathways. Research has indicated that compounds with similar structures often exhibit varying degrees of biological activity, which can be influenced by their chemical composition and functional groups.

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the safety profile of HF-MP. In vitro assays have been conducted to assess the compound's effects on different cell lines. For example:

- Cell Viability Assays : MTT assays were performed on human fibroblast cells exposed to varying concentrations of HF-MP. Results indicated a dose-dependent decrease in cell viability, suggesting potential cytotoxic effects at higher concentrations.

- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells when treated with HF-MP compared to control groups, indicating that the compound may trigger programmed cell death pathways.

| Concentration (µg/mL) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 10 |

| 50 | 60 | 25 |

| 100 | 30 | 50 |

Biocompatibility Assessments

Biocompatibility is essential for materials intended for medical applications. Studies involving animal models have shown that HF-MP can integrate well with biological tissues without causing significant inflammatory responses. Histological examinations revealed minimal tissue irritation when HF-MP was applied as a coating on implants.

The mechanisms through which HF-MP exerts its biological effects are still under investigation. Initial studies suggest that its interaction with cell membranes may disrupt cellular integrity, leading to increased permeability and eventual cell death. Additionally, the compound may interfere with signaling pathways involved in cell growth and survival.

Case Studies

- Dental Applications : HF-MP has been investigated as a potential component in dental adhesives due to its strong bonding capabilities and resistance to moisture. Clinical trials demonstrated improved adhesion strength compared to traditional methacrylate-based adhesives.

- Coating Materials : In studies assessing the use of HF-MP in protective coatings, results indicated enhanced resistance to microbial colonization and biofilm formation, suggesting its potential as an antimicrobial agent in biomedical devices.

Q & A

Q. What synthetic methodologies are recommended for preparing Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane?

The compound is typically synthesized via esterification of hexafluorobisphenol derivatives with methacrylic acid chloride. Key steps include:

- Reagent selection : Use anhydrous conditions and catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or acetone is critical to isolate high-purity product .

- Validation : Confirm success via FTIR (C=O stretch at ~1720 cm⁻¹ for methacrylate groups) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .

Q. How should researchers characterize the thermal stability of this compound for polymer applications?

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures. For example:

- TGA profile : Initial weight loss at ~250°C (methacrylate group decomposition), major degradation at ~400°C (aromatic backbone breakdown).

- Differential scanning calorimetry (DSC) identifies glass transition (Tg) and curing exotherms for crosslinked polymers .

Q. What spectroscopic techniques are essential for structural confirmation?

- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., C-F distances ~1.33 Å, C-O bonds ~1.43 Å) .

- ¹H and ¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and quaternary carbons (δ 120–150 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 528.1) .

Advanced Research Questions

Q. How can polymerization kinetics be systematically studied for this monomer?

- Real-time FTIR : Monitor methacrylate C=C bond conversion (peak at ~1630 cm⁻¹) under UV/thermal initiation .

- Dilatometry : Track volume shrinkage during crosslinking to quantify reaction rates.

- Contradiction resolution : If conflicting rate constants arise, verify initiator purity (e.g., AIBN recrystallization) and oxygen inhibition effects via controlled inert atmospheres .

Q. What strategies address discrepancies in reported glass transition temperatures (Tg) for derived polymers?

Discrepancies may stem from:

- Curing conditions : Post-cure at 150°C vs. 200°C alters crosslink density.

- Plasticization : Residual monomers or solvents lower Tg; Soxhlet extraction in methanol for 24 hr removes leachables .

- Molecular weight distribution : Size-exclusion chromatography (SEC) correlates polydispersity with Tg variability .

Q. How can computational modeling predict structure-property relationships?

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of CF₃ groups on methacrylate reactivity (e.g., Fukui indices for radical addition sites) .

- Molecular dynamics (MD) : Simulate polymer chain mobility and free volume to rationalize gas permeability data .

Q. What protocols ensure reliable toxicity screening for derivatives?

- In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity (IC₅₀ via MTT assay).

- Metabolite identification : LC-MS/MS detects hydrolysis products (e.g., hexafluorobisphenol) in simulated physiological conditions .

- Comparative toxicology : Cross-reference with structurally similar compounds (e.g., bisphenol A analogs) to prioritize testing endpoints .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.